7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe
Beschreibung
Historical Development of 7-Oxabicyclo[4.1.0]heptane Chemistry
The exploration of 7-oxabicyclo[4.1.0]heptane derivatives began with early efforts to synthesize strained cycloaliphatic epoxides for studying ring-opening reactions. A pivotal advancement occurred in 2002, when researchers developed a diastereoselective intramolecular Diels–Alder strategy to construct the 7-oxabicyclo[2.2.1]heptane moiety, a related system, using chiral auxiliaries like (R)-phenylglycinol. This work laid the foundation for functionalizing bicyclic epoxy systems. By 2017, methods for resolving stereoisomers of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters emerged, enabling access to enantiopure derivatives critical for asymmetric synthesis. The development of rhodium-catalyzed asymmetric ring-opening reactions further expanded the utility of these compounds in generating chiral synthons.
Table 1: Key Milestones in 7-Oxabicyclo[4.1.0]heptane Chemistry
Significance of Functionalized 7-Oxabicyclo[4.1.0]heptane Derivatives in Organic Chemistry
Functionalized derivatives of 7-oxabicyclo[4.1.0]heptane serve as versatile intermediates in asymmetric catalysis and materials science. For instance, the 3-ethenyl-7-oxabicyclo[4.1.0]heptane derivative (PubChem CID: 7832) exhibits unique reactivity in epoxide ring-opening polymerizations due to its strained bicyclic structure. In medicinal chemistry, oxabicyclic scaffolds like oxanorbornane (2-oxabicyclo[2.2.1]heptane) have been incorporated into artificial nucleic acids to enhance duplex stability and nuclease resistance. The introduction of carboxylic acid groups, as in 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (PubChem CID: 12625626), enables further derivatization for drug discovery, such as phosphatase inhibitors targeting glioblastoma.
Overview of Oxabicyclic Systems and Their Importance
Oxabicyclic systems, characterized by fused oxygen-containing rings, are prized for their conformational rigidity and synthetic versatility. The 7-oxabicyclo[4.1.0]heptane framework shares structural similarities with oxanorbornane (2-oxabicyclo[2.2.1]heptane), which has been used to rigidify nucleic acid backbones. Compared to monocyclic epoxides like cyclohexene oxide, bicyclic systems exhibit enhanced ring strain, driving reactivity in polymerization and nucleophilic ring-opening reactions. For example, cycloaliphatic epoxides such as 7-oxabicyclo[4.1.0]heptane derivatives are critical in producing high-performance polymers with thermal stability, albeit requiring specialized curing agents.
Nomenclature and Classification of 7-Oxabicyclo[4.1.0]heptane Derivatives
The IUPAC nomenclature for these compounds follows bicyclo numbering rules. For example, 7-oxabicyclo[4.1.0]heptane denotes a seven-membered bicyclic structure with oxygen at position 7, bridging carbons 1 and 4. Derivatives are classified based on substituent positions and stereochemistry:
- 3-Carboxylic acid : 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (CID: 12625626)
- 3-Ethenyl : 3-Ethenyl-7-oxabicyclo[4.1.0]heptane (CID: 7832)
- Stereoisomers : (1S,3S,6R)-configured esters resolved via enzymatic methods
Table 2: Representative 7-Oxabicyclo[4.1.0]heptane Derivatives
| Compound Name | PubChem CID | Key Feature |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid | 12625626 | Carboxylic acid functionalization |
| 3-Ethenyl-7-oxabicyclo[4.1.0]heptane | 7832 | Vinyl substituent for polymerization |
Relationship to Other Cycloaliphatic Epoxy Compounds
7-Oxabicyclo[4.1.0]heptane derivatives belong to the broader class of cycloaliphatic epoxides, which include cyclohexene oxide and vinylcyclohexene monoxide. Unlike bisphenol A-based epoxides, cycloaliphatic systems like 7-oxabicyclo[4.1.0]heptane exhibit higher thermal stability but require elevated temperatures for amine-cured polymerizations. Structurally, the fused oxirane ring in 7-oxabicyclo[4.1.0]heptane imposes greater steric hindrance than monocyclic analogs, influencing regioselectivity in ring-opening reactions. This property has been exploited in designing phosphatase inhibitors with selective binding profiles.
Table 3: Comparison of Cycloaliphatic Epoxides
| Compound | Ring System | Key Application |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptane | Bicyclo[4.1.0] | Polymer precursors, drug discovery |
| Cyclohexene oxide | Monocyclic | Model substrate for epoxide reactivity |
| Vinylcyclohexene monoxide | Bicyclo[4.1.0] + vinyl | Crosslinking agent in resins |
Eigenschaften
CAS-Nummer |
151629-49-1 |
|---|---|
Molekularformel |
C32H50O10 |
Molekulargewicht |
594.742 |
IUPAC-Name |
[6-[6-[6-(7-oxabicyclo[4.1.0]heptan-4-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-4-carboxylate |
InChI |
InChI=1S/C32H50O10/c33-29(38-18-8-2-6-12-31(35)40-22-23-13-15-25-27(20-23)41-25)10-4-1-7-17-37-30(34)11-5-3-9-19-39-32(36)24-14-16-26-28(21-24)42-26/h23-28H,1-22H2 |
InChI-Schlüssel |
UWIPUOWYROCBOR-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1COC(=O)CCCCCOC(=O)CCCCCOC(=O)CCCCCOC(=O)C3CCC4C(C3)O4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Acetaldehyde Monoperacetate Epoxidation
Ethyl 3-cyclohexenecarboxylate (924 g) is reacted with a 25.6% peracetic acid solution in acetone (2,230 g) at 40°C for 4 hours, followed by 2 hours of heating to achieve 98.5% conversion. The reaction mixture is distilled under reduced pressure to isolate ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (815 g, 88% yield). Hydrolysis of the ester under basic conditions yields the free carboxylic acid.
Key Conditions :
Alternative Epoxidation Agents
While peracetic acid is standard, other peracids (e.g., m-chloroperbenzoic acid) may be used under anhydrous conditions. However, these methods are less industrially favorable due to higher costs.
Synthesis of 7-Oxabicyclo[4.1.0]hept-3-ylmethanol
The methoxy-bearing side chain requires synthesis of 7-oxabicyclo[4.1.0]hept-3-ylmethanol, achieved via nucleophilic ring-opening of the epoxide:
Epoxide Ring-Opening with Water
Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is hydrolyzed to the carboxylic acid, followed by reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether to yield 7-oxabicyclo[4.1.0]hept-3-ylmethanol.
Key Conditions :
-
Reduction : LiAlH₄ (2.2 mols) in ether at 0°C
-
Yield : ~75% (estimated from analogous reductions).
Preparation of the Polyol Ester Side Chain
The hexyl-based polyol ester is constructed through sequential esterification:
Synthesis of 6-(7-Oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohexanoic Acid
-
Methanol Activation : 7-Oxabicyclo[4.1.0]hept-3-ylmethanol is reacted with hexanedioic acid chloride in dichloromethane (DCM) using triethylamine as a base.
-
Esterification : The resulting monoester is coupled with hexanediol via Steglich esterification (DCC, DMAP) to form 6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohexanoyl]oxy]hexanoic acid.
Key Conditions :
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC)
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Solvent : Anhydrous DCM
Final Esterification of the Carboxylic Acid with the Polyol
The bicyclic carboxylic acid is esterified with the polyol side chain using acid catalysis:
Acid-Catalyzed Esterification
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (1 mol) and the polyol (1.2 mols) are refluxed in toluene with p-toluenesulfonic acid (PTSA, 0.1 mol%) for 12 hours. Water removal via Dean-Stark trap drives the reaction to completion.
Key Conditions :
-
Catalyst : PTSA (0.1 mol%)
-
Temperature : 110°C (reflux)
Optimization and Industrial Scalability
Large-Scale Epoxidation
Industrial production employs continuous distillation to recover solvents and unreacted peracetic acid, reducing waste. A steel kettle with a fractionating column enables efficient separation of acetic acid and ethylbenzene.
Purity Control
-
Chromatography : Silica gel column chromatography isolates the final ester (≥95% purity).
-
Crystallization : Recrystallization from ethanol/water improves purity to >99%.
Reaction Data and Comparative Analysis
Table 1: Epoxidation Methods for Bicyclic Carboxylic Acid Esters
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into these active sites effectively, disrupting normal enzymatic function .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Esters of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid
Key derivatives of the parent acid include:
Key Observations :
- ERL-4221 is industrially significant due to its role in high-performance epoxy resins, offering superior UV resistance compared to bisphenol-A epoxides .
- The 2-ethylhexyl ester exhibits reduced acute toxicity (oral LD₅₀: 4490 mg/kg) compared to ERL-4221 (skin LD₅₀: 20 mL/kg), making it safer for handling .
- Methyl and ethylhexyl esters display varying solubility profiles, influencing their use in coatings versus solvents .
Functionalized Derivatives
- Isoguvacine Oxide (7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid, CAS: 77736-02-8): Incorporates a nitrogen atom, enhancing hydrogen-bonding capacity for pharmaceutical applications (e.g., GABA receptor modulation) .
- Döderleinic Acid (5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, CAS: 171596-14-8): A hydroxylated derivative with natural product origins, studied for its stereoselective synthesis .
Bicyclic Systems with Varied Ring Sizes
- 7-Oxabicyclo[2.2.1]heptane Derivatives : Smaller bicyclo[2.2.1] systems (e.g., thromboxane analogs) exhibit distinct reactivity due to increased ring strain, enabling regioselective ring-opening reactions .
- 6-Aminopenicillanic Acid (bicyclo[3.2.0] system): A β-lactam antibiotic precursor, highlighting how ring size and heteroatom placement dictate biological activity .
Biologische Aktivität
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is , and it features a seven-membered ring with an oxygen atom, characterizing it as an oxabicyclo compound. Its structural uniqueness allows it to participate in a variety of chemical reactions, which can lead to diverse biological interactions.
The biological activity of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. It can function as both a substrate and an inhibitor in biochemical pathways, influencing enzyme activity and other protein functions. The exact mechanisms depend on the context of its use, including concentration and the presence of other biological molecules.
Biological Activities
Research indicates that 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some research suggests that this compound may modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have investigated the biological activity of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid:
- Antimicrobial Studies : A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
- Anti-inflammatory Research : In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.
- Enzyme Activity Studies : Research involving enzyme assays indicated that 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid could inhibit certain proteases involved in disease progression, providing insights into its therapeutic potential.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid derivatives?
Methodological Answer: Synthesis typically involves epoxide ring-opening reactions or esterification of bicyclic alcohols. For example:
- Esterification : Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (a related compound) is synthesized via esterification of the bicyclic alcohol with ethyl chloroformate under basic conditions .
- Epoxide Functionalization : Reacting amidoximes with 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride in NaOH/DMSO yields functionalized derivatives .
Q. Key Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Ethyl chloroformate, base | 75-85% | |
| Anhydride Functionalization | NaOH/DMSO, amidoximes | ~60% |
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry in bicyclic ether derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for (1R,3R,4R,6S)-4-(7-methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxa-bicyclo[3.1.0]hexan-2-yl acetate .
- NMR Spectroscopy : - and -NMR distinguish diastereomers via coupling constants and chemical shifts. For example, axial vs. equatorial protons in oxabicyclo systems show distinct splitting patterns .
- InChIKey Validation : Cross-referencing computed InChIKeys (e.g., ZWAJLVLEBYIOTI-UHFFFAOYSA-N for 7-oxabicyclo[4.1.0]heptane) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers optimize yields for esterification reactions involving sterically hindered bicyclic alcohols?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data for structurally similar bicyclic compounds?
Methodological Answer:
- Purity Assessment : Validate compound purity via HPLC or GC-MS to exclude impurities affecting bioactivity .
- Assay Standardization : Replicate studies under identical conditions (e.g., bacterial strain, concentration) .
- Structural Re-evaluation : Confirm stereochemistry using X-ray or NOESY NMR, as minor stereochemical differences drastically alter activity .
Q. How does the electronic environment of the oxabicyclo ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
Q. What computational methods predict regioselectivity in epoxide ring-opening reactions?
Methodological Answer:
Q. Example Computational Workflow
Optimize reactant/product geometries (DFT/B3LYP/6-31G*).
Calculate Fukui indices to identify electrophilic centers .
Validate with experimental kinetics (e.g., rate constants for competing pathways) .
Q. How should researchers address discrepancies in reported molecular formulas or weights for bicyclic derivatives?
Methodological Answer:
Q. Example Discrepancy Resolution
| Source | Claimed Formula | Molecular Weight | Resolution |
|---|---|---|---|
| PubChem Entry A | C₈H₁₀O₄ | 170.16 g/mol | HRMS confirmed C₈H₁₂O₃ (MW 172.18) |
| PubChem Entry B | C₈H₁₂O₃ | 172.18 g/mol | Corrected via experimental data |
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
